VU0364770

説明

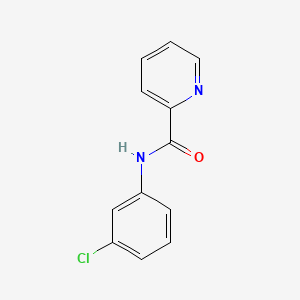

Structure

3D Structure

特性

IUPAC Name |

N-(3-chlorophenyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYUTNCKIOLMAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356877 |

Source

|

| Record name | N-(3-chlorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61350-00-3 |

Source

|

| Record name | N-(3-chlorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of VU0364770

Abstract

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. As a systemically active compound with central nervous system penetration, this compound holds significant promise as a research tool and a potential therapeutic agent, particularly in the context of neurological disorders such as Parkinson's disease.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Its primary mechanism involves binding to an allosteric site topographically distinct from the orthosteric glutamate-binding site. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This potentiation manifests as a leftward shift in the glutamate concentration-response curve, indicating an increase in glutamate potency, and an increase in the maximal response elicited by glutamate.

The binding site for this compound has been suggested to be located within a "lower pocket" deep within the seven-transmembrane (7TM) domain of the mGlu4 receptor. This allosteric binding enhances the conformational changes induced by glutamate binding to the extracellular Venus flytrap domain, leading to more efficient G-protein coupling and subsequent downstream signaling.

The primary downstream effect of mGlu4 receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influences ion channel function and neurotransmitter release.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Species | Receptor/Enzyme | Value | Reference(s) |

| EC50 | Rat | mGlu4 | 290 nM | |

| Human | mGlu4 | 1.1 µM | ||

| Fold Shift | Rat | mGlu4 | 18.1-fold left shift | |

| Human | mGlu4 | 31.4-fold left shift | ||

| Maximal Potentiation | Human | mGlu4 | 227% of glutamate max | |

| Activity at other mGlus | mGlu5 | Antagonist (17.9 µM) | ||

| mGlu6 | PAM (6.8 µM) | |||

| MAO Inhibition | Human | MAO-A | Ki = 8.5 µM | |

| Human | MAO-B | Ki = 0.72 µM |

Signaling Pathway

Activation of the mGlu4 receptor by glutamate, potentiated by this compound, initiates a Gi/o-mediated signaling cascade.

Experimental Protocols

In Vitro Potentiation Assay (cAMP Measurement)

This protocol describes the determination of this compound's potentiation of the glutamate-induced inhibition of cAMP production in a recombinant cell line.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu4 receptor.

Materials:

-

HEK293-hmGlu4 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Geneticin (G418) for selection

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

Glutamate

-

This compound

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit or GloSensor™ cAMP Assay)

-

384-well white opaque plates

Procedure:

-

Cell Culture: Culture HEK293-hmGlu4 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and G418 at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with assay buffer containing 100 µM IBMX. Incubate for 30 minutes at room temperature.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Agonist Stimulation: Add a submaximal (EC20) concentration of glutamate to the wells, followed immediately by the addition of forskolin (e.g., 1 µM) to stimulate cAMP production.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

cAMP Detection: Measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the concentration-response curves for glutamate in the presence and absence of this compound to determine the EC50 and fold-shift.

In Vivo Model of Parkinson's Disease: Haloperidol-Induced Catalepsy

This protocol assesses the ability of this compound to reverse motor deficits in a rodent model of Parkinsonism.

Animals: Male Sprague-Dawley rats (200-250 g).

Materials:

-

This compound

-

Vehicle (e.g., 10% Tween 80 in saline)

-

Haloperidol

-

Catalepsy scoring apparatus (e.g., horizontal bar)

Procedure:

-

Acclimation: Acclimate rats to the testing room and handling for at least 3 days prior to the experiment.

-

Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Haloperidol Induction: 30-60 minutes after this compound/vehicle administration, inject haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.

-

Catalepsy Scoring: At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess the cataleptic state. A common method involves placing the rat's forepaws on a horizontal bar (e.g., 9 cm high) and measuring the latency to remove both paws. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the catalepsy scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Logical Relationship of Allosteric Modulation

The interaction between this compound, glutamate, and the mGlu4 receptor can be visualized as a logical relationship where the presence of both the PAM and the endogenous agonist leads to an enhanced receptor response.

Conclusion

This compound is a well-characterized mGlu4 PAM that serves as a valuable tool for studying the physiological roles of this receptor. Its mechanism of action, involving the potentiation of glutamate signaling through an allosteric site, has been demonstrated in a variety of in vitro and in vivo models. The data presented in this guide highlight its potency, selectivity, and potential for therapeutic development in disorders characterized by dysfunctional glutamatergic neurotransmission. Further research into the precise molecular determinants of its binding and the full spectrum of its downstream effects will continue to elucidate its therapeutic potential.

A Technical Guide to VU0364770: A Positive Allosteric Modulator of mGluR4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of VU0364770, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This compound has emerged as a significant research tool and a potential therapeutic agent, particularly in the context of neurological disorders such as Parkinson's disease. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a member of the Group III mGluRs, is a G-protein coupled receptor predominantly expressed at presynaptic terminals.[1] Its activation typically leads to the inhibition of neurotransmitter release, making it a crucial regulator of synaptic transmission.[1] The development of selective orthosteric agonists for mGluR4 has been challenging due to the highly conserved glutamate binding site across mGluR subtypes.[2] Positive allosteric modulators (PAMs) offer a promising alternative by binding to a topographically distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate.[1][2] this compound, chemically known as N-(3-chlorophenyl)picolinamide, is a well-characterized mGluR4 PAM that has demonstrated efficacy in preclinical models of Parkinson's disease.[2][3]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | N-(3-chlorophenyl)-2-pyridinecarboxamide | [4] |

| CAS Number | 61350-00-3 | [5] |

| Molecular Formula | C₁₂H₉ClN₂O | [4] |

| Molecular Weight | 232.7 g/mol | [4] |

| SMILES | ClC1=CC(NC(C2=NC=CC=C2)=O)=CC=C1 | [4] |

| InChIKey | SUYUTNCKIOLMAJ-UHFFFAOYSA-N | [6] |

Mechanism of Action

This compound acts as a positive allosteric modulator of mGluR4.[5] It binds to an allosteric site on the receptor, distinct from the orthosteric glutamate-binding site.[1] This binding event does not activate the receptor directly but potentiates the receptor's response to glutamate.[1][2] The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase through its coupling with Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately results in a reduction of neurotransmitter release from the presynaptic terminal.[1]

Signaling Pathway of mGluR4 Modulation by this compound

Caption: mGluR4 signaling pathway modulated by this compound.

Quantitative Data

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Species | Assay | Value | Reference |

| EC₅₀ | Rat | GIRK/Thallium Flux | 290 nM | [5] |

| EC₅₀ | Human | Calcium Mobilization | 1.1 µM | [5][7] |

| Fold Shift | Human | Glutamate CRC | 31.4 ± 4.0 | [7] |

| Fold Shift | Rat | Glutamate CRC | 18.1 ± 1.7 | [7] |

| Maximal Response | Human | Calcium Mobilization | 227 ± 17% of Glutamate Max | [5] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Potency | Reference |

| mGluR5 | Antagonist | IC₅₀ = 17.9 µM | [5] |

| mGluR6 | PAM | EC₅₀ = 6.8 µM | [5] |

| MAO-A (human) | Inhibitor | Kᵢ = 8.5 µM | [5] |

| MAO-B (human) | Inhibitor | Kᵢ = 0.72 µM | [5] |

| Other mGluRs (1, 2, 3, 7, 8) | No significant activity at 10 µM | - | [2] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Clearance (IV) | Rat | 165 ml/min/kg | [5] |

| Volume of Distribution (IV) | Rat | 2.92 L/kg | [5] |

| Plasma Protein Binding (Free Fraction) | Human | 2.7% | [5] |

| Plasma Protein Binding (Free Fraction) | Rat | 1.8% | [5] |

| Brain-to-Plasma Ratio (10 mg/kg) | Rat | > 1 | [5] |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release in cells co-expressing mGluR4 and a chimeric G-protein (Gqi5).

Workflow Diagram:

Caption: Workflow for the in vitro calcium mobilization assay.

Methodology:

-

Human mGluR4/Gqi5 expressing CHO cells are plated in 384-well microplates and cultured overnight.[8][9]

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

-

A baseline fluorescence measurement is taken using a fluorescence imaging plate reader.[8][9]

-

Varying concentrations of this compound or vehicle are added to the wells.[8]

-

After a short incubation period (approximately 2.5 minutes), an EC₂₀ concentration of glutamate is added to stimulate the receptors.[8][9]

-

The fluorescence signal, indicative of intracellular calcium levels, is recorded.

-

An EC₈₀ concentration of glutamate can be subsequently added to assess the maximal system response.[8]

-

Data is analyzed to determine the EC₅₀ of this compound's potentiation and the maximal potentiation as a percentage of the glutamate response alone.[8]

In Vivo Haloperidol-Induced Catalepsy Model

This model assesses the potential of a compound to reverse drug-induced motor deficits, a common screening method for anti-parkinsonian drugs.[2][3]

Workflow Diagram:

Caption: Workflow for the haloperidol-induced catalepsy model.

Methodology:

-

Rats are administered haloperidol to induce a cataleptic state.[2][3]

-

After a set period, different doses of this compound or vehicle are administered systemically (e.g., subcutaneously).[5][7]

-

Catalepsy is assessed at various time points post-treatment. A common method is the bar test, where the rat's forepaws are placed on a raised horizontal bar, and the latency to remove both paws is measured.[8]

-

A significant decrease in the latency to move compared to the vehicle-treated group indicates an anti-cataleptic effect.[2][3]

In Vivo Efficacy

This compound has demonstrated significant efficacy in rodent models of Parkinson's disease. When administered alone, it has been shown to:

-

Reduce forelimb asymmetry in the 6-hydroxydopamine (6-OHDA) lesion model.[2][3]

-

Ameliorate attentional deficits in bilaterally 6-OHDA lesioned rats.[2][3]

Furthermore, this compound exhibits synergistic effects when co-administered with other anti-parkinsonian agents. It enhances the efficacy of the A₂A antagonist preladenant and potentiates the effects of a sub-threshold dose of L-DOPA, suggesting a potential L-DOPA-sparing effect.[2][3][7]

Conclusion

This compound is a potent, selective, and centrally penetrant positive allosteric modulator of mGluR4. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy in preclinical models of Parkinson's disease make it an invaluable tool for studying the therapeutic potential of mGluR4 modulation. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and neurodegenerative disorders. Further investigation into the therapeutic applications of this compound and other mGluR4 PAMs is warranted.

References

- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 2. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. VU 0364770 | mGluR4 modulator | Hello Bio [hellobio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VU0364770 in Modulating Glutamatergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor predominantly expressed on presynaptic terminals in key brain regions. As an mGluR4 PAM, this compound enhances the receptor's response to the endogenous agonist glutamate, thereby offering a nuanced approach to modulating glutamatergic neurotransmission. This technical guide provides an in-depth overview of this compound, consolidating its pharmacological properties, detailing key experimental methodologies for its characterization, and illustrating its mechanism of action through signaling pathway and experimental workflow diagrams. The presented data and protocols are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of mGluR4 modulation in neurological and psychiatric disorders.

Introduction to this compound and Glutamatergic Neurotransmission

Glutamatergic neurotransmission is the primary mechanism of excitatory signaling in the central nervous system and is crucial for synaptic plasticity, learning, and memory.[1] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders. Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate glutamatergic and other forms of neurotransmission.[2] The mGluR family is divided into three groups based on sequence homology, pharmacology, and signal transduction pathways.[3]

This compound is a systemically active PAM that selectively targets mGluR4, a member of the group III mGluRs.[4][5] Group III mGluRs, including mGluR4, are typically located presynaptically and are coupled to Gi/o proteins.[2][3] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.[6] By potentiating the effect of endogenous glutamate at mGluR4, this compound offers a mechanism to dampen excessive glutamate release, a pathological hallmark of several CNS disorders.

Quantitative Data Presentation

The pharmacological profile of this compound has been characterized across various in vitro assays. The following tables summarize the key quantitative data regarding its potency, efficacy, and selectivity.

Table 1: In Vitro Potency and Efficacy of this compound at mGluR4

| Parameter | Species | Value | Assay Type | Reference |

| EC50 | Human | 1.1 ± 0.2 µM | Calcium Mobilization (in the presence of EC20 glutamate) | [7] |

| EC50 | Rat | 290 ± 80 nM | Thallium Flux (GIRK activation) | [7] |

| Fold Shift (Glutamate CRC) | Human | 31.4 ± 4.0 | Calcium Mobilization | [7] |

| Fold Shift (Glutamate CRC) | Rat | 18.1 ± 1.7 | Thallium Flux (GIRK activation) | [7] |

| Maximal Response | Human | 227 ± 17% (of glutamate) | Calcium Mobilization | [8] |

*EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A fold-shift in the glutamate concentration-response curve (CRC) indicates the extent to which the PAM potentiates the action of the endogenous agonist.

Table 2: Selectivity Profile of this compound

| Receptor/Enzyme | Species | Activity Type | Potency (IC50/EC50/Ki) | Reference |

| mGluR5 | Rat | Antagonist | IC50: 17.9 ± 5.5 µM | [8] |

| mGluR6 | Human | PAM | EC50: 6.8 ± 1.7 µM | [8] |

| mGluR1, mGluR2, mGluR3, mGluR7, mGluR8 | Rat/Human | - | No significant activity at 10 µM | [4] |

| MAO-A | Human | Inhibitor | Ki: 8.5 µM | [8] |

| MAO-B | Human | Inhibitor | Ki: 0.72 µM | [8] |

*IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Ki is the inhibition constant.

Signaling Pathways and Experimental Workflows

This compound-Mediated mGluR4 Signaling Pathway

This compound, as a positive allosteric modulator, binds to a site on the mGluR4 receptor that is distinct from the glutamate binding site. This binding event enhances the affinity and/or efficacy of glutamate, leading to a more robust activation of the receptor. The downstream signaling cascade of the Gi/o-coupled mGluR4 receptor is depicted below.

Experimental Workflow: Haloperidol-Induced Catalepsy Model

The haloperidol-induced catalepsy model is a common in vivo assay to screen for compounds with potential anti-parkinsonian effects. The workflow for testing this compound in this model is outlined below.

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay measures the potentiation of glutamate-induced intracellular calcium release by this compound in cells expressing mGluR4 and a promiscuous G-protein.

Materials:

-

HEK293 cells stably co-expressing human or rat mGluR4 and a promiscuous G-protein (e.g., Gα15).

-

Culture medium: DMEM with 10% FBS, 1% penicillin-streptomycin.

-

Assay buffer: HBSS with 20 mM HEPES.

-

Calcium indicator dye (e.g., Fluo-4 AM).

-

Probenecid.

-

This compound stock solution (in DMSO).

-

L-glutamate stock solution (in water).

-

Black-walled, clear-bottom 96- or 384-well plates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating:

-

Culture cells to ~80-90% confluency.

-

Trypsinize, resuspend in culture medium, and count the cells.

-

Seed cells into the assay plates at a density of 40,000-80,000 cells/well (96-well) or 10,000-20,000 cells/well (384-well).

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Aspirate the culture medium from the cell plate.

-

Add the dye loading solution to each well and incubate for 60 minutes at 37°C in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of L-glutamate at a concentration that elicits a 20% maximal response (EC20). This concentration needs to be predetermined.

-

-

Assay Performance:

-

Place the cell plate and compound plates into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add the this compound dilutions to the cell plate and incubate for a specified time (e.g., 2-5 minutes).

-

Add the EC20 concentration of L-glutamate to the cell plate.

-

Record the fluorescence intensity over time.

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Calculate the EC50 of this compound from the concentration-response curve of the potentiation of the glutamate response.

-

To determine the fold-shift, generate glutamate concentration-response curves in the presence and absence of a fixed concentration of this compound.

In Vivo Haloperidol-Induced Catalepsy in Rats

This protocol assesses the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.[4][5]

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

House in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Materials:

-

This compound.

-

Haloperidol.

-

Vehicle (e.g., 20% DMSO in saline).

-

Catalepsy bar (a horizontal bar raised approximately 9-10 cm from the surface).

-

Stopwatch.

Procedure:

-

Acclimation:

-

Allow rats to acclimate to the housing facility for at least one week before the experiment.

-

Handle the rats for several days prior to testing to minimize stress.

-

-

Drug Administration:

-

Divide the rats into treatment groups (e.g., vehicle, this compound at different doses).

-

Administer this compound or vehicle via subcutaneous (s.c.) injection.

-

After a predetermined time (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1.0 mg/kg) via intraperitoneal (i.p.) injection to all rats.

-

-

Catalepsy Testing:

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), perform the bar test.

-

Gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the latency for the rat to remove both forepaws from the bar.

-

A cut-off time (e.g., 120 or 180 seconds) is typically used.

-

-

Data Analysis:

-

Record the latency to descend for each rat at each time point.

-

Analyze the data using appropriate statistical methods, such as a two-way ANOVA (treatment x time) followed by post-hoc tests, to determine the significance of the effect of this compound.

-

Brain Slice Electrophysiology: Modulation of Synaptic Transmission

This protocol is a representative method for investigating the effect of this compound on excitatory postsynaptic currents (EPSCs) in acute brain slices.

Materials:

-

Rodent (e.g., rat or mouse).

-

Vibratome.

-

Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2).

-

Recording chamber for brain slices.

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes for recording.

-

Stimulating electrode.

-

This compound stock solution (in DMSO).

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, carbogenated aCSF.

-

Prepare acute brain slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus or striatum) using a vibratome.

-

Allow slices to recover in carbogenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least one hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with carbogenated aCSF.

-

Obtain whole-cell patch-clamp recordings from a neuron of interest.

-

Place a stimulating electrode in a location to evoke synaptic responses in the recorded neuron.

-

Record baseline EPSCs by delivering electrical stimuli at a low frequency (e.g., 0.1 Hz).

-

-

Drug Application:

-

After establishing a stable baseline, perfuse the slice with aCSF containing a known concentration of this compound.

-

Continue to record EPSCs to observe the effect of the compound.

-

To confirm the mGluR4-mediated effect, an mGluR4 antagonist can be co-applied.

-

-

Data Analysis:

-

Measure the amplitude and frequency of the recorded EPSCs before, during, and after the application of this compound.

-

A change in EPSC amplitude or frequency would indicate a modulation of synaptic strength or probability of neurotransmitter release, respectively.

-

Statistical analysis (e.g., paired t-test) can be used to determine the significance of any observed changes.

-

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of mGluR4 in the modulation of glutamatergic neurotransmission. Its selectivity and systemic activity make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive foundation for researchers aiming to investigate the therapeutic potential of mGluR4 PAMs in CNS disorders characterized by glutamatergic dysregulation. Further research focusing on the direct electrophysiological effects of this compound on synaptic plasticity and its impact on various neurotransmitter systems will continue to refine our understanding of its mechanism of action and therapeutic promise.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Simultaneous monitoring of excitatory postsynaptic potentials and extracellular L-glutamate in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OpenAthens / Please wait... [go.openathens.net]

- 4. Long-term potentiation during whole-cell recording in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiology of postsynaptic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating Presynaptic Activity using the SF-iGluSnFR Sensor: Measuring Kinetics and Plasticity of Glutamate Release Across Heterogeneous Population of Synapses | Springer Nature Experiments [experiments.springernature.com]

- 7. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-term recording of LTP in cultured hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Properties of VU0364770: A Technical Guide

An In-depth Examination of a Novel mGlu4 Positive Allosteric Modulator for Neurological Research

This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological profile of VU0364770, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction

This compound, chemically identified as N-(3-chlorophenyl)picolinamide, emerged from a research program aimed at developing systemically active mGlu4 PAMs with improved physicochemical properties for in vivo studies.[1] Earlier mGlu4 PAMs lacked suitable characteristics for systemic dosing, limiting their utility in preclinical models.[2] this compound represents a significant advancement, demonstrating efficacy in rodent models of Parkinson's disease, both as a standalone treatment and in combination with existing therapies like L-DOPA.[1][2] This guide details the synthesis, mechanism of action, and key experimental findings related to this important research tool.

Chemical Properties and Synthesis

This compound is a biaryl amide with the molecular formula C₁₂H₉ClN₂O.[3] A summary of its key chemical identifiers and properties is provided in the table below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(3-chlorophenyl)-2-pyridinecarboxamide | [3] |

| CAS Number | 61350-00-3 | [3] |

| Molecular Formula | C₁₂H₉ClN₂O | [3] |

| Molecular Weight | 232.7 g/mol | [3] |

| Solubility | Soluble in DMSO (100mM) | [4] |

| SMILES | O=C(C2=NC=CC=C2)NC1=CC=CC(Cl)=C1 | [4] |

| InChIKey | SUYUTNCKIOLMAJ-UHFFFAOYSA-N | [4] |

Chemical Synthesis

The synthesis of this compound is achieved through a straightforward amide coupling reaction.[1][5]

Experimental Protocol: Synthesis of N-(3-chlorophenyl)picolinamide (this compound) [1][5]

-

Reaction Setup: A solution of 3-chloroaniline (0.28 mol) in dimethylformamide (300 ml) is prepared in a reaction vessel and cooled to 0°C.

-

Addition of Reagents: To this solution, 4-dimethylaminopyridine (50 mg) and N,N-diisopropylethylamine (0.84 mol) are added.

-

Coupling Reaction: Picolinoyl chloride hydrochloride (0.28 mol) is added portionwise to the reaction mixture over a period of 30 minutes. The reaction is stirred for an additional 15 minutes at 0°C.

-

Reaction Progression: The ice bath is removed, and the reaction is allowed to proceed for 16 hours at room temperature.

-

Work-up: The reaction mixture is then added to a 1:1 mixture of ethyl acetate and saturated sodium bicarbonate solution (1000 mL). The organic layer is separated.

-

Purification: The organic layer is washed sequentially with water (5 x 200 mL) and brine (200 mL). It is then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product, N-(3-chlorophenyl)picolinamide.

Pharmacological Properties and Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor.[1] As a PAM, it does not directly activate the receptor but enhances the response of the receptor to the endogenous agonist, glutamate.[1][6] This modulation leads to an increase in the potency and maximal efficacy of glutamate.[1] The primary signaling mechanism of mGlu4 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

In Vitro Pharmacology

The potency and selectivity of this compound have been characterized in various in vitro assays. The compound exhibits submicromolar potency at the rat mGlu4 receptor and micromolar potency at the human ortholog.[1][8]

Table 2: In Vitro Pharmacological Data for this compound

| Target | Assay Type | Species | Potency (EC₅₀/IC₅₀/Kᵢ) | Reference |

| mGlu4 | Calcium Mobilization | Human | 1.1 µM (EC₅₀) | [1][3] |

| mGlu4 | Not Specified | Rat | 290 nM (EC₅₀) | [8] |

| mGlu5 | Not Specified | Not Specified | 17.9 µM (IC₅₀, antagonist) | [3][8] |

| mGlu6 | Not Specified | Not Specified | 6.8 µM (EC₅₀, PAM) | [3][8] |

| MAO-A | Not Specified | Human | 8.5 µM (Kᵢ) | [3][8] |

| MAO-B | Not Specified | Human | 0.72 µM (Kᵢ) | [8] |

Pharmacokinetics

This compound was designed to have improved pharmacokinetic properties suitable for systemic administration in animal models.[8]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Clearance | 165 ml/min/kg | Rat | [8] |

| Volume of Distribution | 2.92 L/kg | Rat | [8] |

| Free Fraction (Plasma) | 1.8% | Rat | [8] |

| Free Fraction (Plasma) | 2.7% | Human | [8] |

| Brain-to-Plasma Ratio | >1 | Rat | [8] |

Experimental Methodologies

In Vitro Assays

Experimental Protocol: Calcium Mobilization Assay for mGlu4 PAM Activity [1]

-

Cell Culture: HEK293 cells stably expressing the rat mGlu4 receptor are cultured in appropriate media.

-

Compound Incubation: Cells are preincubated with varying concentrations of this compound.

-

Glutamate Stimulation: Following preincubation, the cells are stimulated with an EC₂₀ concentration of glutamate.

-

Calcium Measurement: Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator.

-

Data Analysis: The potentiation of the glutamate response by this compound is quantified to determine its EC₅₀ value.

Experimental Protocol: Thallium Flux Assay for mGlu Receptor Selectivity [1]

-

Cell Lines: HEK293 cells stably co-expressing G-protein-coupled inwardly-rectifying potassium (GIRK) channels and a specific mGlu receptor subtype (mGlu₂, mGlu₃, mGlu₇, or mGlu₈) are used.

-

Compound Application: The glutamate concentration-response relationship is measured in the presence and absence of 10 µM this compound.

-

Thallium Flux Measurement: A double-addition protocol is employed. This compound is added to the cells, followed by a full concentration-response of glutamate (or L-AP4 for mGlu₇). Thallium flux through the activated GIRK channels is measured as an indicator of receptor activation.

-

Selectivity Determination: The effect of this compound on the potency of glutamate at each mGlu receptor subtype is determined to assess its selectivity.

In Vivo Assays

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats [2]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Catalepsy: Catalepsy is induced by the administration of the dopamine D2 receptor antagonist, haloperidol.

-

Compound Administration: this compound is administered subcutaneously at various doses.

-

Catalepsy Assessment: The degree of catalepsy is assessed at multiple time points post-dose using a bar test. The time the rat maintains an imposed posture is recorded.

-

Efficacy Evaluation: The reversal of haloperidol-induced catalepsy by this compound is quantified to determine its in vivo efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the mGlu4 receptor and a typical experimental workflow for evaluating a potential mGlu4 PAM.

Caption: mGlu4 Receptor Signaling Pathway.

References

- 1. The Metabotropic Glutamate Receptor 4-Positive Allosteric Modulator this compound Produces Efficacy Alone and in Combination with l-DOPA or an Adenosine 2A Antagonist in Preclinical Rodent Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. VU 0364770 | mGluR4 modulator | Hello Bio [hellobio.com]

- 5. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Role of VU0364770 in Synaptic Plasticity: An In-depth Analysis Based on its Target, the Metabotropic Glutamate Receptor 4

Disclaimer: Direct experimental evidence detailing the effects of the mGluR4 positive allosteric modulator (PAM) VU0364770 on synaptic plasticity, specifically long-term potentiation (LTP) and long-term depression (LTD), is not available in the current body of scientific literature based on comprehensive searches. The primary focus of existing research on this compound has been its therapeutic potential in preclinical models of Parkinson's disease.[1]

This technical guide, therefore, provides an in-depth analysis of the inferred effects of this compound on synaptic plasticity, based on the known function of its molecular target, the metabotropic glutamate receptor 4 (mGluR4). This information is intended for researchers, scientists, and drug development professionals interested in the potential modulation of synaptic plasticity by mGluR4-targeting compounds.

Core Concepts: mGluR4 and Synaptic Plasticity

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups (I, II, and III). mGluR4, the target of this compound, belongs to Group III. These receptors are typically located on presynaptic terminals and are negatively coupled to adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels upon activation.[2] A key function of presynaptic Group III mGluRs, including mGluR4, is the inhibition of neurotransmitter release.[2][3][4]

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. The two most studied forms are:

-

Long-Term Potentiation (LTP): A persistent strengthening of synapses.

-

Long-Term Depression (LTD): A long-lasting decrease in synaptic strength.

The induction of both LTP and LTD at many central synapses is dependent on the influx of calcium through postsynaptic NMDA receptors, which is triggered by the release of glutamate from the presynaptic terminal.

Inferred Effects of this compound on Synaptic Plasticity

As a positive allosteric modulator, this compound enhances the function of mGluR4 in the presence of its endogenous ligand, glutamate. Therefore, the application of this compound is expected to potentiate the natural effects of mGluR4 activation.

Anticipated Impact on Long-Term Potentiation (LTP)

The available evidence on mGluR4's role in LTP is somewhat region-dependent but generally points towards an inhibitory function.

-

Hippocampus: Studies on mGluR4 knockout mice have shown an enhanced LTP in the CA1 region.[4] This suggests that the normal function of mGluR4 in the hippocampus is to suppress LTP. By potentiating mGluR4, this compound would be expected to inhibit or reduce the magnitude of LTP in the hippocampus. This is likely due to the decreased presynaptic release of glutamate, which would reduce the activation of postsynaptic NMDA receptors necessary for LTP induction.

-

General Mechanism: Activation of presynaptic Group III mGluRs, including mGluR4, is well-established to inhibit excitatory synaptic transmission by reducing glutamate release.[2][4] This fundamental mechanism would make the induction of most forms of LTP, which are dependent on high-frequency glutamate release, more difficult.

Anticipated Impact on Long-Term Depression (LTD)

The role of mGluR4 in LTD is less clear and may be more complex.

-

Cerebellum: In knockout mice lacking mGluR4, LTD at the parallel fiber to Purkinje cell synapse was not impaired.[5] This suggests that mGluR4 may not be essential for this form of LTD. Therefore, this compound might have no significant effect on cerebellar LTD .

-

Striatum: LTD in the striatum has been shown to be dependent on the activation of metabotropic glutamate receptors and dopamine receptors.[6] While the specific involvement of mGluR4 is not detailed, the general reliance on mGluRs opens the possibility for modulation. However, without direct evidence, the effect of this compound on striatal LTD remains speculative.

Quantitative Data Summary (Inferred)

The following table summarizes the expected qualitative and quantitative effects of this compound on synaptic plasticity, based on the known functions of mGluR4. It is crucial to note that these are inferred effects and require direct experimental verification.

| Parameter | Brain Region | Expected Effect of this compound | Rationale |

| LTP Magnitude | Hippocampus (CA1) | Decrease | Potentiation of mGluR4 leads to reduced presynaptic glutamate release, thereby decreasing the necessary postsynaptic depolarization and calcium influx for LTP induction. Supported by enhanced LTP in mGluR4 knockout mice.[4] |

| LTP Threshold | Hippocampus (CA1) | Increase | A stronger induction protocol (e.g., higher frequency stimulation) would be required to overcome the inhibitory effect of reduced glutamate release. |

| Paired-Pulse Facilitation (PPF) | Cerebellum | Decrease | mGluR4 knockout mice show impaired PPF.[5] As a PAM, this compound would enhance mGluR4's function, which is implicated in maintaining synaptic efficacy. The effect on PPF could be complex, but enhanced presynaptic inhibition might reduce the facilitation seen with the second pulse. |

| Post-Tetanic Potentiation (PTP) | Cerebellum | Decrease | Similar to PPF, mGluR4 knockout mice show impaired PTP.[5] Enhancing mGluR4 function with this compound could potentially dampen this short-term form of plasticity. |

| LTD Magnitude | Cerebellum | No significant change | LTD is unimpaired in mGluR4 knockout mice, suggesting mGluR4 is not critically involved in its induction or expression in this region.[5] |

Experimental Protocols for Investigating this compound's Effects

To directly assess the impact of this compound on synaptic plasticity, standard electrophysiological techniques in brain slices would be employed.

Brain Slice Preparation

-

Animal Model: C57BL/6 mice (or other appropriate rodent model).

-

Anesthesia and Perfusion: Deeply anesthetize the animal with isoflurane and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a modified sucrose-based or N-methyl-D-glucamine (NMDG)-based solution to improve neuronal health.

-

Brain Extraction and Slicing: Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal slices of the hippocampus or cerebellum using a vibratome in ice-cold, oxygenated slicing solution.

-

Recovery: Incubate slices in a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature for at least 1 hour before recording.

Electrophysiological Recordings

-

Recording Setup: Place a brain slice in a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrode Placement:

-

Stimulating Electrode: Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway (for hippocampal CA1 recordings) or parallel fibers (for cerebellar Purkinje cell recordings).

-

Recording Electrode: Place a glass microelectrode filled with aCSF in the stratum radiatum of the CA1 region or the molecular layer of the cerebellum to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Basal Synaptic Transmission:

-

Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline recording for at least 20 minutes.

-

Construct an input-output curve to determine the stimulation intensity that elicits a response approximately 40-50% of the maximum.

-

-

LTP Induction:

-

After a stable baseline, apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

-

-

LTD Induction:

-

After a stable baseline, apply a low-frequency stimulation (LFS) protocol, such as 1 Hz stimulation for 15 minutes.

-

-

Drug Application:

-

After establishing a stable baseline, perfuse the slice with aCSF containing this compound at a relevant concentration (e.g., determined from in vitro potency assays) for at least 20-30 minutes before inducing LTP or LTD.

-

Maintain the presence of the drug throughout the post-induction recording period.

-

-

Data Analysis:

-

Measure the slope of the fEPSP to quantify synaptic strength.

-

Normalize the fEPSP slope to the pre-induction baseline.

-

Compare the magnitude of LTP or LTD in the presence and absence of this compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Presynaptic mGluR4 signaling pathway modulated by this compound.

Caption: Workflow for electrophysiological assessment of this compound's effect on synaptic plasticity.

Conclusion

While direct experimental data on the effects of this compound on synaptic plasticity are currently lacking, a strong inference can be made based on its mechanism of action as an mGluR4 PAM. The potentiation of presynaptic mGluR4 is expected to exert an inhibitory influence on LTP induction, particularly in the hippocampus, by reducing presynaptic glutamate release. The effect on LTD is less certain and may be brain-region specific. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future research to directly test these hypotheses and elucidate the precise role of this compound and other mGluR4 modulators in the complex processes of synaptic plasticity. Such studies will be crucial for a comprehensive understanding of their therapeutic potential and possible cognitive side effects.

References

- 1. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term synaptic depression in the striatum: physiological and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on mGluR4 and its Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2] Predominantly located presynaptically, mGluR4 plays a crucial role in the modulation of synaptic transmission by inhibiting neurotransmitter release.[3] This technical guide provides an in-depth overview of the foundational research on mGluR4, its signaling pathways, and the pharmacology of its diverse ligands. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative ligand data, and visual representations of key concepts to facilitate further investigation into this promising therapeutic target.

Introduction to mGluR4

Metabotropic glutamate receptors (mGluRs) are a family of eight subtypes that mediate the neuromodulatory effects of glutamate, the primary excitatory neurotransmitter in the central nervous system.[3] These receptors are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms.[4] mGluR4, along with mGluR6, mGluR7, and mGluR8, belongs to Group III.[4] A key characteristic of Group III mGluRs is their activation by the glutamate analog L-2-amino-4-phosphonobutyric acid (L-AP4).[5][6]

Structurally, mGluR4, like other mGluRs, possesses a large extracellular N-terminal domain, often referred to as a "Venus flytrap" domain, which contains the orthosteric glutamate binding site. This is followed by a cysteine-rich domain, a seven-transmembrane-spanning domain typical of GPCRs, and an intracellular C-terminal tail.[7] The receptor functions as a dimer, and this dimeric structure is crucial for its activation.

mGluR4 is highly expressed in key areas of the brain, including the cerebellum, basal ganglia, and hippocampus.[1] Its predominantly presynaptic localization allows it to act as an autoreceptor or heteroreceptor, inhibiting the release of glutamate and other neurotransmitters, such as GABA.[1][8] This modulatory role in neurotransmission underscores its therapeutic potential in disorders characterized by aberrant glutamatergic signaling.

Signaling Pathways of mGluR4

The signaling cascades initiated by mGluR4 activation are critical to its physiological function. While the canonical pathway is well-established, emerging evidence points to the existence of non-canonical signaling mechanisms.

Canonical Gαi/o-cAMP Pathway

The primary and most well-characterized signaling pathway for mGluR4 involves its coupling to the Gαi/o family of inhibitory G-proteins.[3] Upon agonist binding, a conformational change in the mGluR4 dimer leads to the activation of Gαi/o. The activated Gα subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the function of various downstream effectors, ultimately leading to the inhibition of neurotransmitter release.

Non-Canonical PLC/PKC Pathway

Recent studies have suggested that mGluR4 can also signal through pathways independent of cAMP modulation. Evidence indicates that under certain conditions, mGluR4 can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] DAG, in turn, activates protein kinase C (PKC).[9] This PKC-mediated pathway has been implicated in the internalization and desensitization of the mGluR4 receptor.[9] The physiological relevance and the precise mechanisms governing the switch between the canonical and non-canonical pathways are areas of active investigation.

References

- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. Homology modelling of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Presynaptic modulation by metabotropic glutamate receptors of excitatory and inhibitory synaptic inputs to hypothalamic magnocellular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabotropic glutamate receptor 4 is internalized and desensitized upon protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]

VU0364770: A Technical Guide to Potential Therapeutic Applications in Neurology

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor.[1][2][3] As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers a promising therapeutic approach for several neurological disorders by fine-tuning glutamatergic neurotransmission. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, preclinical efficacy in various neurological models, and detailed experimental protocols.

Pharmacological Profile of this compound

This compound exhibits high potency and selectivity for mGluR4, with demonstrated activity at both human and rat orthologs. Its allosteric modulatory activity allows for a nuanced potentiation of endogenous glutamatergic signaling.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

| Receptor Target | Species | Assay Type | Parameter | Value | Reference |

| mGluR4 | Human | Calcium Mobilization | EC50 | 1.1 µM | [1][2] |

| mGluR4 | Rat | Thallium Flux | EC50 | 290 nM | [1][3] |

| mGluR6 | Human | - | EC50 (PAM activity) | 6.8 µM | [1][3] |

| mGluR5 | Human | - | IC50 (Antagonist activity) | 17.9 µM | [1][3] |

| MAO-A | Human | - | Ki | 8.5 µM | [1][3] |

| MAO-B | Human | - | Ki | 0.72 µM | [1][3] |

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Reference |

| Brain to Plasma Ratio (Kp) | Rat | 2.3 | [4] |

| Unbound Brain to Plasma Ratio (Kp,uu) | Rat | 1.3 | [4] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound

Potential Therapeutic Applications in Neurology

The primary therapeutic potential of this compound and other mGluR4 PAMs has been investigated in Parkinson's disease. However, emerging research suggests broader applications in other neurological and psychiatric conditions.

Parkinson's Disease

In preclinical models of Parkinson's disease, this compound has demonstrated significant efficacy in alleviating motor symptoms.[2][5] It has shown effectiveness both as a standalone treatment and in combination with L-DOPA or an adenosine A2A antagonist.[2][5] The therapeutic rationale lies in the high expression of mGluR4 in the basal ganglia, where its activation can modulate the overactive glutamatergic pathways characteristic of the disease.[6]

Other Potential Applications

The modulatory role of mGluR4 on glutamate transmission suggests its potential in a range of other neurological and psychiatric disorders:

-

Anxiety and Depression: Dysregulated glutamate signaling is implicated in these conditions, and mGluR4 PAMs have shown anxiolytic and antidepressant-like effects in animal models.[6][7]

-

Chronic Pain: By modulating synaptic transmission in pain pathways, mGluR4 PAMs could offer a novel analgesic approach.[6][7]

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Huntington's disease, excessive glutamate release contributes to neuronal damage. By enhancing mGluR4 activity, these modulators may offer neuroprotective effects by reducing excitotoxicity.[6]

Signaling Pathways of mGluR4

Activation of mGluR4, a Gi/o-coupled receptor, traditionally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. However, recent studies have unveiled a more complex signaling cascade.

Classical and Novel mGluR4 Signaling

As depicted in the diagram, glutamate binding to mGluR4, potentiated by this compound, activates the Gi/o protein. This leads to the canonical pathway of adenylyl cyclase inhibition and subsequent reduction in cAMP levels. A non-canonical pathway has also been identified, particularly in the cerebellum, involving the activation of Phospholipase C (PLC) and Protein Kinase C (PKC), which ultimately leads to the inhibition of presynaptic calcium influx.[8]

Key Preclinical Experimental Protocols

The following sections detail the methodologies for key behavioral assays used to evaluate the efficacy of this compound in rodent models of Parkinson's disease.

Haloperidol-Induced Catalepsy

This model assesses the cataleptic state induced by the D2 receptor antagonist haloperidol, which mimics the akinesia and bradykinesia observed in Parkinson's disease.

Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9]

-

Drug Administration:

-

Catalepsy Assessment (Bar Test):

-

Data Analysis: The latency to descend from the bar is recorded and compared between treatment groups. A significant reduction in descent latency in the this compound-treated group compared to the vehicle group indicates anti-cataleptic activity.

6-Hydroxydopamine (6-OHDA) Induced Forelimb Asymmetry (Cylinder Test)

This model involves the unilateral lesioning of dopaminergic neurons in the nigrostriatal pathway with 6-OHDA, leading to a quantifiable asymmetry in forelimb use.

Protocol:

-

Animal Model: Male rats or mice are used.

-

Surgical Procedure:

-

Animals are anesthetized, and a unilateral injection of 6-OHDA is made into the medial forebrain bundle or the striatum to induce a lesion of the dopaminergic pathway.

-

-

Behavioral Assessment (Cylinder Test):

-

The animal is placed in a transparent glass cylinder.[12][13]

-

The animal's spontaneous exploratory behavior is recorded for a set period (e.g., 5 minutes).[14]

-

The number of times the animal uses its ipsilateral (unimpaired) forelimb, contralateral (impaired) forelimb, or both forelimbs simultaneously to touch the cylinder wall during rearing is counted.[13]

-

-

Data Analysis: An asymmetry score is calculated, typically as the percentage of contralateral limb use relative to the total number of limb uses. A significant increase in the use of the contralateral (impaired) limb in the this compound-treated group compared to the vehicle group indicates a therapeutic effect.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the preclinical evaluation of this compound.

Workflow for Haloperidol-Induced Catalepsy Study

Workflow for 6-OHDA Forelimb Asymmetry Study

Conclusion

This compound represents a valuable pharmacological tool for investigating the therapeutic potential of mGluR4 positive allosteric modulation in a variety of neurological disorders. Its efficacy in preclinical models of Parkinson's disease is well-documented, and the underlying mechanism of action offers a promising non-dopaminergic approach to treatment. Further research into its effects in other neurological conditions characterized by glutamatergic dysregulation is warranted. The detailed protocols and data presented in this guide are intended to facilitate future research and development efforts in this promising area of neuropharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabotropic glutamate receptor 4-positive allosteric modulator this compound produces efficacy alone and in combination with L-DOPA or an adenosine 2A antagonist in preclinical rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]

- 7. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 8. A new signalling pathway for parallel fibre presynaptic type 4 metabotropic glutamate receptors (mGluR4) in the rat cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 10. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. mdbneuro.com [mdbneuro.com]

- 14. spandidos-publications.com [spandidos-publications.com]

The Pharmacology of VU0364770: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364770 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a systemically active compound, it has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and associated signaling pathways. The information is intended to serve as a core resource for researchers and professionals involved in neuroscience and drug development.

Introduction

Metabotropic glutamate receptor 4 (mGlu4), a Group III metabotropic glutamate receptor, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its role in modulating synaptic transmission has made it an attractive target for the treatment of neurological and psychiatric disorders. This compound has emerged as a key tool compound for studying the therapeutic potential of mGlu4 modulation. By binding to an allosteric site, this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of the glutamatergic system compared to orthosteric agonists.

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu4 receptor. It does not activate the receptor directly but potentiates the receptor's response to glutamate. This modulation is achieved by binding to a topographically distinct site from the orthosteric glutamate binding site, leading to a conformational change that increases the affinity and/or efficacy of glutamate.

Signaling Pathway

The mGlu4 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by glutamate and potentiation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of this compound.

| Target | Species | Assay Type | Value | Reference |

| mGlu4 | Rat | EC50 | 290 nM | [1] |

| mGlu4 | Human | EC50 | 1.1 µM | [1] |

| mGlu5 | N/A | Antagonist Potency | 17.9 µM | [1] |

| mGlu6 | N/A | PAM Potency | 6.8 µM | [1] |

| MAO-A | Human | Ki | 8.5 µM | [1] |

| MAO-B | Human | Ki | 0.72 µM | [1] |

Pharmacokinetic Parameters in Rats

Experimental Protocols

In Vitro Functional Assay: Thallium Flux Assay for mGlu4 PAM Activity

This assay measures the potentiation of glutamate-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels by this compound.

Methodology:

-

Cell Culture: CHO cells stably co-expressing the rat or human mGlu4 receptor and GIRK channels are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 384-well microplates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound Addition: A baseline fluorescence is measured before the addition of this compound at various concentrations.

-

Glutamate Stimulation: After a short incubation with the compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu4 receptor.

-

Signal Detection: The influx of thallium through the activated GIRK channels is measured as an increase in fluorescence using a plate reader.

-

Data Analysis: The potentiation by this compound is quantified by the leftward shift of the glutamate concentration-response curve, and the EC50 of the PAM effect is determined.

In Vivo Efficacy Model: Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of a compound to reverse parkinsonian-like motor deficits.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Habituation: Animals are habituated to the testing environment.

-

Drug Administration:

-

A control group receives vehicle.

-

A test group receives haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.

-

Treatment groups receive haloperidol followed by various doses of this compound (e.g., 10-100 mg/kg, s.c. or i.p.).

-

-

Catalepsy Assessment: At specific time points after drug administration, catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws is recorded.

-

Data Analysis: The cataleptic scores or latencies are compared between the vehicle, haloperidol-only, and this compound-treated groups to determine the reversal of catalepsy.

In Vivo Neurodegeneration Model: Unilateral 6-Hydroxydopamine (6-OHDA) Lesion in Rats

This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Surgery: Under anesthesia, rats receive a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or the substantia nigra to induce degeneration of dopaminergic neurons on one side of the brain.

-

Recovery: Animals are allowed to recover for a period of time (e.g., 2-3 weeks).

-

Behavioral Testing (Forelimb Asymmetry): The cylinder test is used to assess forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it uses its ipsilateral (unimpaired) and contralateral (impaired) forelimbs to touch the cylinder wall is counted.

-

Drug Administration: Animals are treated with vehicle or this compound.

-

Post-Treatment Behavioral Testing: The cylinder test is repeated to assess the effect of this compound on improving the use of the contralateral forelimb.

-

Data Analysis: The change in the percentage of contralateral forelimb use is compared between the vehicle and this compound-treated groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of mGlu4 receptors in the central nervous system. Its properties as a potent and selective mGlu4 PAM, coupled with its systemic activity, have enabled significant preclinical research, particularly in the context of Parkinson's disease. This guide provides a foundational understanding of its pharmacology, offering key data and experimental context for scientists and researchers. Further investigation into its detailed pharmacokinetic profile and long-term efficacy and safety will be crucial for its potential translation into clinical applications.

References

The Impact of VU0364770 on Basal Ganglia Circuitry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical analysis of VU0364770, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). It details the compound's mechanism of action and its subsequent effects on the basal ganglia circuitry, with a focus on its potential as a therapeutic agent for Parkinson's disease (PD).

Executive Summary

The basal ganglia are a group of subcortical nuclei critical for motor control, operating through a delicate balance of excitatory (glutamatergic) and inhibitory (GABAergic) signaling.[1] In Parkinson's disease, the loss of dopaminergic neurons leads to overactivity in specific pathways, notably the indirect pathway, contributing to motor deficits.[2] this compound is a selective mGlu4 PAM that has demonstrated efficacy in preclinical rodent models of PD.[3][4] mGlu4 receptors are presynaptically located on key terminals within the basal ganglia, where their activation reduces neurotransmitter release.[4][5] By potentiating the effect of endogenous glutamate on these receptors, this compound is hypothesized to normalize aberrant signaling within the basal ganglia, thereby alleviating motor symptoms. This guide synthesizes the available quantitative data, experimental methodologies, and the underlying circuit-level rationale for the action of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the pharmacological profile and efficacy of this compound and related mGlu4 modulators.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species/Receptor | Value | Citation |

|---|---|---|---|

| EC50 (PAM activity) | Rat mGlu4 | 290 nM | [6] |

| Human mGlu4 | 1.1 µM | [6] | |

| Antagonist Activity | mGlu5 | 17.9 µM (IC50) | [6] |

| PAM Activity | mGlu6 | 6.8 µM (EC50) | [6] |

| MAO Inhibition | Human MAO-A | 8.5 µM (Ki) | [6] |

| | Human MAO-B | 0.72 µM (Ki) |[6] |

Table 2: In Vivo Behavioral Efficacy of this compound

| Model | Species | Dosing | Effect | Citation |

|---|---|---|---|---|

| Haloperidol-Induced Catalepsy | Rat | 10 - 56.6 mg/kg, s.c. | Dose-dependent reversal of catalepsy | [6] |

| 6-OHDA Forelimb Asymmetry | Rat | Not specified | Reversal of forelimb use asymmetry | [3] |

| Reserpine-Induced Akinesia | Rat | Not specified | Reversal of akinesia |[4] |

Table 3: Electrophysiological Effects of mGlu4 Activation in the Striatum

| Parameter | Modulator | Effect | Mechanism | Citation |

|---|---|---|---|---|

| Glutamate-mediated EPSPs | L-AP4 / LSP1-3081 | Dose-dependent reduction | Presynaptic inhibition | [7] |

| GABA-mediated IPSPs | L-AP4 / LSP1-3081 | Dose-dependent reduction | Presynaptic inhibition | [7] |

| Miniature EPSC/IPSC Frequency | L-AP4 / LSP1-3081 | Decreased | Presynaptic inhibition | [7] |

| Miniature EPSC/IPSC Amplitude | L-AP4 / LSP1-3081 | No change | Presynaptic inhibition |[7] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound from the molecular to the circuit level.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. The following sections describe the core protocols used to characterize this compound.

In Vitro PAM Assay (Calcium Flux)

This assay quantifies the ability of this compound to potentiate the mGlu4 receptor's response to its endogenous agonist, glutamate.

-

Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human or rat mGlu4 receptor are used. These cells are often co-transfected with a chimeric G-protein (e.g., Gqi5) to redirect the receptor's natural Gi/o signal to a more easily measurable calcium release pathway.[8]

-

Plating: Cells are plated in 384-well, black-walled, clear-bottomed plates and grown overnight.[8]

-

Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated for 45-60 minutes at 37°C to allow the dye to enter the cells.[8]

-

Assay Procedure:

-

Plates are placed in a fluorescence imaging plate reader (e.g., FDSS6000).

-

A baseline fluorescence reading is established.

-

This compound (or vehicle) is added to the wells.

-

After a ~2.5 minute incubation, an EC20 concentration of glutamate (the concentration that gives 20% of the maximal response) is added.[5]

-

The resulting change in fluorescence, which corresponds to intracellular calcium concentration, is measured.

-

-

Data Analysis: The potentiation effect is quantified by calculating the EC50 of this compound from a concentration-response curve, representing the concentration at which it produces 50% of its maximal potentiation of the glutamate EC20 response.

Haloperidol-Induced Catalepsy Model

This model assesses the potential anti-parkinsonian (specifically, anti-akinetic) effects of a compound. Haloperidol, a D2 receptor antagonist, induces a state of immobility and muscle rigidity in rodents.[2][9]

-

Animals: Male Sprague-Dawley rats or mice are commonly used.

-

Drug Administration:

-

Catalepsy Assessment (Bar Test):

-

At fixed time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), catalepsy is measured.[2][10]

-

The animal's forepaws are gently placed on a horizontal bar raised ~3-6.5 cm from the surface.[2]

-

The latency (in seconds) for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.[2]

-

-

Data Analysis: The mean latency to descend from the bar is compared between treatment groups. A significant reduction in latency in the this compound-treated group compared to the vehicle group indicates an anti-cataleptic effect.

Unilateral 6-OHDA Lesion Model of PD